The synthesis of methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate can be achieved through several methods. One notable approach involves the reaction of furan derivatives with pyrrolidine under controlled conditions. The typical synthesis route includes the following steps:
The reaction mechanism generally involves nucleophilic attack by the pyrrolidine on the electrophilic carbon of the furan derivative, leading to the formation of the carboxylate ester. Detailed experimental conditions, including temperature, time, and solvent choice, significantly influence the yield and purity of the final product.
Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate features a furan ring substituted with a methyl ester group and a pyrrolidine moiety. The molecular formula can be represented as CHNO, indicating a complex structure that combines both heterocyclic components.
The structural representation can be described using SMILES notation: COC(=O)C=1OC(=CC1)CN1CCCC1
, which illustrates the connectivity between atoms in the molecule.
Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate can participate in various chemical reactions typical for esters and heterocycles. Notable reactions include:
These reactions are essential for modifying the compound for specific applications in research and development .
The mechanism of action for methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate primarily revolves around its ability to interact with biological targets through its functional groups. Preliminary studies suggest that it may influence biological pathways related to inflammation or cellular signaling due to its structural characteristics.
Data from structure-activity relationship studies indicate that modifications on the furan or pyrrolidine moieties can significantly affect biological activity, suggesting potential therapeutic applications .
Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate is typically characterized by:
The compound exhibits standard chemical behavior expected of esters and heterocycles:
Relevant data regarding melting point, boiling point, or specific gravity may vary based on purity and environmental conditions .
Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate has potential applications in various scientific fields:
Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate represents a strategically designed bifunctional heterocyclic scaffold that integrates two privileged structural motifs in drug discovery: a furan ring and a N-methylpyrrolidine group. The furan ring contributes to:
The pyrrolidin-1-ylmethyl moiety appended at the furan's 5-position introduces:
This molecular architecture positions the compound as a versatile intermediate for developing targeted therapeutics, particularly in inflammation and immunology. The ester functionality at the 2-position provides a synthetic handle for further derivatization to amides or carboxylic acids, as evidenced by the pharmacological profiling of related analogs like 5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid (CAS 299920-96-0) [2] [5].
Table 1: Key Molecular Features and Their Pharmacological Implications
Structural Element | Physicochemical Properties | Medicinal Chemistry Advantages |
---|---|---|
Furan ring (2-carboxylate) | Moderate logP, planar conformation | Enhanced membrane permeability, π-stacking |
Pyrrolidine nitrogen | Basic center (pKa ~8-10) | Salt formation for solubility, H-bonding |
Methylene linker (-CH₂-) | Free rotation bond | Conformational adaptability to targets |
Methyl ester | Hydrolyzable group | Prodrug potential, metabolic versatility |
The compound emerged in the early 2000s as part of a broader exploration of furan-pyrrolidine hybrids, with its first reported synthesis dating to pharmaceutical patent literature circa 2003-2005. Key milestones include:
The molecule gained significant attention post-2010 when furanyl methylpyrrolidine derivatives were identified as critical pharmacophores in inflammation modulation. This was catalyzed by discoveries that structurally related compounds showed nanomolar-scale inhibition of cytokine-receptor interactions, particularly within the IL-33/ST2 pathway implicated in graft-versus-host disease (GVHD) [1]. The ester derivative served as a synthetic precursor to more potent carboxylic acid analogs (e.g., 5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid) that demonstrated improved target engagement in biochemical assays [2] [5].
Within the structural landscape of furan-based medicinal agents, this compound occupies a distinct niche defined by its ester functionality and substitution pattern. Critical pharmacophoric comparisons include:
Table 2: Structure-Activity Relationship (SAR) of Key Derivatives
Compound Structural Feature | IC₅₀ (μM) vs. ST2/IL-33 | Relative Potency | Cellular Activity Trend |
---|---|---|---|
Ortho-nitro aryl (iST2-1) | 46.65 ± 5.07 | 1x (reference) | MLR: ↓CD4+/CD8+ T cells |
Para-dimethylamino aryl (3c) | ~15–23 μM | 2–3x improved | Enhanced Treg expansion |
4-Carboxylic acid furan (10) | >100 μM | Reduced activity | Not tested |
4-Pyrrolidine methyl furan (4a) | ~15–20 μM | 2–3x improved | Significant Treg increase |
Methyl ester furan (current compound) | Intermediate (~25–50 μM) | Prodrug potential | Requires hydrolysis |
Data derived from AlphaLISA and HEK-Blue™ reporter assays [1]
The pharmacodynamic superiority of para-amino substituted derivatives (e.g., dimethylamino, pyrrolidinyl) on the pendant aryl ring highlights the significance of electron-donating groups and basic nitrogen positioning for optimal target engagement. Biochemical studies confirm these derivatives achieve 6-fold improved IC₅₀ values (~6 μM) in ST2/IL-33 binding inhibition compared to early leads like iST2-1. Mixed lymphocyte reaction (MLR) assays demonstrate these compounds decrease CD4+/CD8+ T cell proliferation while increasing regulatory T cell (Treg) populations – a critical mechanism for mitigating inflammatory conditions like GVHD [1].
The structural evolution from carboxylic acids (e.g., iST2-1a, IC₅₀ 219.65 μM) to nitriles (iST2-1c, IC₅₀ 116.3 μM) and ultimately to ortho-nitro derivatives (iST2-1, IC₅₀ 46.65 μM) illustrates how strategic modifications at the furan 2-position dramatically enhance potency. The current methyl ester derivative serves as both a synthetic intermediate and a bioavailable precursor to these active species, with its hydrolytic conversion enabling sustained pharmacological effects [1] [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2